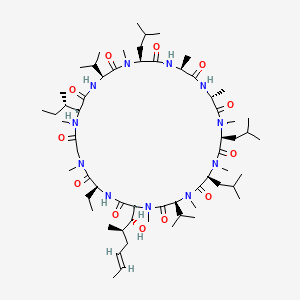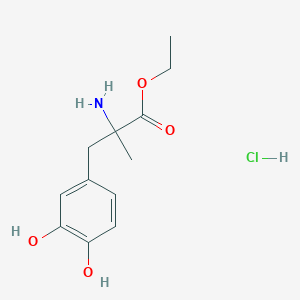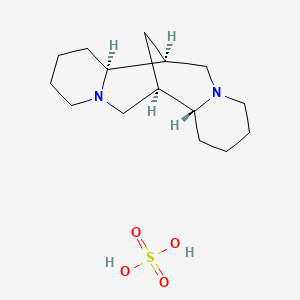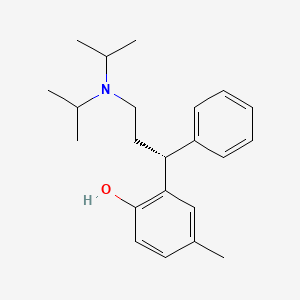
Tolterodin
Übersicht
Beschreibung
Tolterodin ist ein Muskarinrezeptor-Antagonist, der hauptsächlich zur Behandlung von überaktiver Blase mit Symptomen wie häufiger Blasenentleerung, Harndrang und Inkontinenz eingesetzt wird . Es wird unter verschiedenen Markennamen vertrieben, darunter Detrol und Detrusitol . This compound wirkt, indem es Muskarinrezeptoren in der Blase blockiert, wodurch Blasenkontraktionen reduziert und Symptome der überaktiven Blase gelindert werden .
Wissenschaftliche Forschungsanwendungen
Tolterodin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung von überaktiver Blase und zur Verbesserung von Harnwegsbeschwerden nach dem Einsetzen eines Ureter-Stents eingesetzt . Forschungen haben gezeigt, dass this compound wirksam ist, um die Häufigkeit, den Harndrang und die Inkontinenz zu reduzieren . Zusätzlich wurde this compound auf seine potenzielle Verwendung in transdermalen Verabreichungssystemen, wie z. B. kationischen elastischen Liposomen, untersucht, um seine Bioverfügbarkeit zu verbessern und Nebenwirkungen zu reduzieren . In der Chemie wurden die Wechselwirkungen von this compound mit verschiedenen Rezeptoren und Enzymen ausgiebig untersucht, um seine Pharmakodynamik und Pharmakokinetik zu verstehen .
Wirkmechanismus
This compound wirkt als kompetitiver Antagonist von Muskarinrezeptoren, insbesondere der Subtypen M2 und M3 . Durch die Blockierung dieser Rezeptoren hemmt this compound die Wirkung von Acetylcholin, einem Neurotransmitter, der für Blasenkontraktionen verantwortlich ist . Dies führt zu einer Verringerung der Blasenmuskelaktivität, wodurch Symptome der überaktiven Blase gelindert werden . Die primären molekularen Zielstrukturen von this compound sind die Muskarinrezeptoren in der Blase, und seine Wirkungen werden durch die Hemmung cholinerger Signalwege vermittelt .
Vorbereitungsmethoden
Tolterodin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 3-Phenyl-3-(2-Hydroxy-5-methylphenyl)propansäure mit Diisopropylamin . Diese Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um eine hohe enantiomere Reinheit zu gewährleisten . Industrielle Produktionsverfahren beinhalten oft die Verwendung fortschrittlicher Techniken wie der Koazervationsphasentrennung zur Herstellung von Tolterodintartrat-Proniosomen . Diese Verfahren sind so konzipiert, dass sie das Freisetzungsprofil und die Stabilität des Arzneimittels optimieren .
Analyse Chemischer Reaktionen
Tolterodin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation und N-Dealkylierung . Der primäre oxidative Weg beinhaltet die Hydroxylierung von this compound zur Bildung von 5-Hydroxymethylthis compound, katalysiert durch das Enzym CYP2D6 . Eine weitere wichtige Reaktion ist die N-Dealkylierung, die N-dealkyliertes this compound und N-dealkyliertes 5-Hydroxymethylthis compound erzeugt, katalysiert durch CYP3A . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind Tolterodinsäure und ihre N-dealkylierten Derivate .
Wirkmechanismus
Tolterodine acts as a competitive antagonist of muscarinic receptors, specifically the M2 and M3 subtypes . By blocking these receptors, tolterodine inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in bladder muscle activity, thereby alleviating symptoms of overactive bladder . The primary molecular targets of tolterodine are the muscarinic receptors in the bladder, and its effects are mediated through the inhibition of cholinergic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tolterodin wird oft mit anderen Anticholinergika verglichen, die zur Behandlung von überaktiver Blase eingesetzt werden, wie z. B. Oxybutynin, Solifenacin und Trospium . Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound für seine bessere Verträglichkeit und geringere Nebenwirkungen im Vergleich zu Oxybutynin bekannt . Solifenacin und Trospium haben ebenfalls eine ähnliche Wirksamkeit, aber das einzigartige pharmakokinetische Profil von this compound, einschließlich seiner hohen Spezifität für Muskarinrezeptoren, hebt es hervor . Diese Spezifität führt zu weniger Nebenwirkungen und macht this compound für viele Patienten zur bevorzugten Wahl .
Eigenschaften
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023687 | |
| Record name | (R)-(+)-Tolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.34e-03 g/L | |
| Record name | Tolterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder. | |
| Record name | Tolterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
124937-51-5 | |
| Record name | Tolterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-(+)-Tolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolterodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
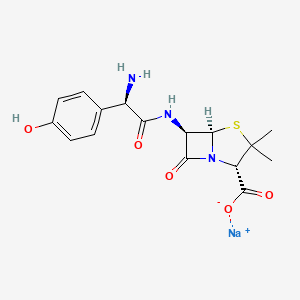

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)


![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)

